

Crystal Structure of Anhydrous Ferrous Bromide: A Technical Guide

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Compound of Interest		
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Abstract

Anhydrous **ferrous bromide** (FeBr₂), an inorganic compound with significant applications in catalysis and as a precursor for other iron compounds, possesses a well-defined crystal structure that dictates its physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of anhydrous FeBr₂, detailing its crystallographic parameters, atomic arrangement, and the experimental methodologies employed for its synthesis and characterization. The information is presented to be a valuable resource for researchers and professionals in materials science, chemistry, and drug development.

Introduction

Iron(II) bromide, in its anhydrous form, is a yellow to brownish paramagnetic solid.[1][2] Its crystal structure is a key determinant of its reactivity and physical characteristics. Understanding this structure is crucial for its application in various fields, including as a Lewis acid catalyst in organic synthesis and as an intermediate in the synthesis of porphyrins.[3] This document outlines the crystallographic data of anhydrous FeBr₂ and provides detailed experimental protocols for its preparation and analysis.

Crystal Structure and Properties



Anhydrous **ferrous bromide** crystallizes in a trigonal crystal system, adopting a cadmium iodide (CdI₂) type structure.[2][4][5] This structure consists of close-packed layers of bromide ions with iron(II) ions occupying the octahedral holes between alternating layers.[2] This layered, polymeric structure is a common motif for metal halides.[2]

Crystallographic Data

The crystallographic parameters for anhydrous **ferrous bromide** have been determined through X-ray diffraction studies. The data from various sources are summarized in the table below for easy comparison.

Parameter	Value (Materials Project)[6][7]	Value (Catalyst Hub)[8]	Value (ResearchGate)[9]
Crystal System	Trigonal	Hexagonal	Hexagonal
Space Group	P-3m1 (No. 164)	P-3m1 (No. 164)	P-3m1 (No. 164)
Lattice Parameters			
a	6.56 Å	3.728 Å	3.77 Å
b	3.72 Å	3.728 Å	-
С	6.50 Å	6.558 Å	6.22 Å
α	90.00°	90.000°	-
β	90.34°	90.000°	-
У	90.00°	120.000°	-
Unit Cell Volume	158.69 ų	78.930 ų	-
Density	4.51 g/cm ³	4.537 g/cm ³	-
Fe-Br Bond Lengths	2.61 Å (x4), 2.65 Å (x2)	2.62 Å	-

Note: The discrepancies in lattice parameters may arise from different experimental conditions or computational models.



Atomic Coordination

In the FeBr₂ crystal lattice, each Fe²⁺ ion is octahedrally coordinated to six Br⁻ ions.[6][7] These FeBr₆ octahedra share edges to form two-dimensional sheets.[6][7] The bromide ions are, in turn, coordinated to three neighboring iron(II) ions in a distorted T-shaped geometry.[6] [7]

Caption: Octahedral coordination of a central Fe²⁺ ion by six Br⁻ ions in the FeBr₂ crystal structure.

Experimental Protocols Synthesis of Anhydrous Ferrous Bromide

Several methods for the synthesis of anhydrous FeBr₂ have been reported. Below are protocols for three common methods.

Method 1: From Iron and Hydrobromic Acid in Methanol[8]

- Reaction: Add iron powder to a methanol solution of concentrated hydrobromic acid. This
 reaction forms the methanol solvate [Fe(MeOH)₆]Br₂ and hydrogen gas.
- Isolation: Isolate the resulting methanol solvate complex.
- Dehydration: Heat the isolated complex under vacuum to remove the methanol and obtain pure, anhydrous FeBr₂. Note: Specific temperature and vacuum conditions are not detailed in the available literature and may require optimization.

Method 2: Direct Reaction of Iron and Bromine[5]

- Reaction: Pass bromine vapor or hydrogen bromide gas over iron metal at an elevated temperature (e.g., red heat or 400°C for HBr).[5]
- Collection: The anhydrous FeBr₂ is formed directly. Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions due to the hazardous nature of bromine and hydrogen bromide.

Method 3: Ionic Liquid-Mediated Synthesis[6]



- Preparation: In a 15 mL polytetrafluoroethylene reactor, combine 0.01 mol (1.6 g) of liquid bromine and 0.01 mol (2.19 g) of 1-n-butyl-3-methylimidazolium bromide ([bmim]Br) ionic liquid. Stir at room temperature for 10 minutes.
- Reaction: Add 0.01 mol (0.56 g) of reduced iron powder to the mixture. Seal the reactor and heat to the desired reaction temperature while stirring.
- Workup: After the reaction is complete, cool the system to room temperature and slowly open the reactor.
- Extraction: Extract the product from the ionic liquid using diethyl ether (5 x 10 mL).
- Isolation: Concentrate the combined ether extracts and distill to obtain the anhydrous FeBr₂.

 The yield can be determined by weighing the final product.



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Caption: A generalized workflow for the synthesis and characterization of anhydrous **ferrous bromide**.

Crystal Structure Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique used to determine the crystal structure of anhydrous FeBr₂.

• Sample Preparation: The anhydrous FeBr₂ sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.



- Data Collection: The powder is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu K α , λ = 1.5418 Å) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2 θ).
- Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the
 Rietveld method. This technique involves fitting a calculated diffraction profile to the
 experimental data. The refinement of the calculated profile allows for the determination of the
 lattice parameters, atomic positions, and other structural details. Various software packages
 are available for performing Rietveld refinement.

Conclusion

The crystal structure of anhydrous **ferrous bromide** is well-characterized as a trigonal system with the P-3m1 space group, adopting a Cdl₂-type layered structure. This guide has provided a summary of its crystallographic data and detailed several experimental protocols for its synthesis and characterization. This information serves as a valuable technical resource for scientists and researchers working with this compound, enabling a deeper understanding of its properties and facilitating its application in various chemical and material science endeavors.

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